molecular formula C12H15NO4 B3244778 (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 163439-83-6

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B3244778
CAS No.: 163439-83-6
M. Wt: 237.25 g/mol
InChI Key: OSDPRBVIIIGHPO-GHMZBOCLSA-N
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Description

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate ( 163439-83-6) is an orthogonally protected chiral dihydroxypyrrolidine that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery . This compound is a valuable precursor for the synthesis of azanucleosides, a class of sugar-modified nucleoside analogues where the ribose oxygen is replaced by a nitrogen atom . These azanucleosides, such as the Immucillins, have demonstrated significant therapeutic potential as transition state analogue inhibitors, showing activity against a range of targets including human purine nucleoside phosphorylase (PNP) and 5'-methylthioadenosine nucleosidase (MTAN) . This makes them promising candidates for application in anticancer and antiviral agent development, as well as in the inhibition of quorum sensing in bacteria . The defined (3R,4R) stereochemistry is crucial for its biological activity and function as a molecular scaffold . With a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol, this building block is specifically designed for the research and development of novel bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPRBVIIIGHPO-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.

    Protection of Functional Groups: The amino and carboxyl groups of L-proline are protected using suitable protecting groups like Boc (tert-butoxycarbonyl) or benzyl groups.

    Formation of Pyrrolidine Ring: The protected L-proline undergoes cyclization to form the pyrrolidine ring.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced at the 3 and 4 positions through selective oxidation or hydroxylation reactions.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted esters, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the benzyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomeric Analog: (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

The (3S,4S)-enantiomer (CAS 596793-30-5, C₁₂H₁₅NO₄) shares the same molecular formula and functional groups but differs in stereochemistry. Enantiomeric pairs like these often exhibit divergent biological activities due to differences in binding to chiral receptors or enzymes.

Fluorinated Analog: (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate

Replacing hydroxyl groups with fluorine atoms yields (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate (CAS 790658-58-1, C₁₂H₁₃F₂NO₂). Key differences include:

  • Hydrogen Bonding: Loss of hydroxyls eliminates hydrogen-bond donors, which may reduce interactions with hydrophilic binding pockets.
  • Molecular Weight : Increased to 257.24 g/mol due to fluorine substitution .

Amino-Modified Derivative: (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride

This derivative (CAS 2682097-79-4, C₁₃H₁₉ClN₂O₂) introduces an amino group at position 3 and a methyl group at position 4. Key modifications:

  • Solubility : The hydrochloride salt improves water solubility.
  • Bioactivity: The amino group may enable interactions with biological targets via ionic or hydrogen bonding.
  • Safety Profile : Classified with hazard statements H302-H315-H319-H335 , indicating higher toxicity compared to the parent compound .

Diketo Derivative: (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

This compound (CAS 75172-31-5, C₁₁H₁₁NO₄) replaces the carboxylate group with a diketo moiety. The diketone structure introduces electrophilic carbonyl groups, which may enhance reactivity in cycloaddition or nucleophilic addition reactions .

Structural and Physicochemical Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate (163439-83-6) C₁₂H₁₅NO₄ 237.25 -OH at C3, C4 High enantiomeric purity, polar
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate (596793-30-5) C₁₂H₁₅NO₄ 237.25 -OH at C3, C4 (S,S-config) Mirror-image stereochemistry
(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate (790658-58-1) C₁₂H₁₃F₂NO₂ 257.24 -F at C3, C4 Increased lipophilicity
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate HCl (2682097-79-4) C₁₃H₁₉ClN₂O₂ 270.76 -NH₂ at C3, -CH₃ at C4 Enhanced solubility, higher toxicity

Biological Activity

Introduction

(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate, with the CAS number 163439-83-6, is an organic compound featuring a pyrrolidine ring with hydroxyl and benzyl substituents. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₅NO₄
  • Molecular Weight : 237.25 g/mol
  • Structure : The compound's structure includes a pyrrolidine ring with two hydroxyl groups at the 3 and 4 positions, and a benzyl group attached to the nitrogen atom.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing potential therapeutic applications. Key findings include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to its hydroxyl groups, which can scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of enzymes linked to glucose metabolism and could have implications in diabetes management .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism might involve modulation of neurotransmitter levels and reduction of neuroinflammation.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Antioxidant Properties : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro. It was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Enzyme Inhibition Assay : In vitro assays indicated that this compound inhibited α-glucosidase activity by approximately 50% at a concentration of 100 µM. This suggests its potential role in managing postprandial blood glucose levels .

Comparative Analysis with Related Compounds

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure237.25 g/molAntioxidant, Enzyme Inhibition
Gallic Acid DerivativesVaries~170 g/molAntioxidant, Antimicrobial
(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylateSimilar237.25 g/molPotentially lower activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate with high stereochemical purity?

  • Methodology :

  • Step 1 : Start with a chiral tartaric acid derivative (e.g., L-tartaric acid) to establish the (3R,4R) configuration. Condense with benzylamine to form a Schiff base intermediate .

  • Step 2 : Reduce the intermediate using NaBH4–BF3·Et2O to achieve stereochemical retention .

  • Step 3 : Protect the hydroxyl groups via benzylation under controlled pH (e.g., using triethylamine as a base in dichloromethane) .

  • Step 4 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Confirm enantiomeric purity using chiral HPLC (e.g., IC column, 83–98% ee reported) .

    • Critical Considerations :
  • Monitor reaction temperature to avoid racemization.

  • Use anhydrous solvents to prevent side reactions.

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Stability Testing :
  • Thermal Stability : Store aliquots at 4°C, 25°C, and −20°C. Analyze purity via HPLC at intervals (e.g., 1, 3, 6 months) .
  • Light Sensitivity : Expose samples to UV light (254 nm) and compare degradation rates with dark-stored controls.
  • Key Metrics :
  • Degradation Products : Monitor for deprotection (loss of benzyl group) or oxidation of diol groups.
  • Purity Threshold : ≥97% by HPLC (baseline from commercial standards) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodology :

  • NMR :
  • Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Coupling constants (e.g., J3,4J_{3,4}) indicate cis/trans diol configurations .
  • X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis (e.g., R-factor < 0.05) .
  • Optical Rotation : Compare [α]D_D values with literature (e.g., +39.5° for related pyrrolidine derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets?

  • Methodology :

  • Docking Studies : Use computational tools (e.g., AutoDock Vina) to model interactions with enzymes (e.g., glycosidases) .
  • In Vitro Assays : Test inhibitory activity against β-galactosidase or α-mannosidase. Compare IC50_{50} values with (3S,4S)-enantiomers .
  • Key Findings :
  • Fluorinated analogs (e.g., 3,4-difluoro derivatives) show enhanced selectivity due to electronic effects .

Q. What strategies can resolve discrepancies in biological activity data between fluorinated and non-fluorinated analogs of this compound?

  • Methodology :

  • SAR Analysis : Synthesize analogs with Cl, Br, or H substitutions at positions 3/4. Test in parallel assays (e.g., receptor binding, cytotoxicity) .
  • Data Normalization :
  • Table : Comparison of Halogen Substitutions
SubstituentLogPIC50_{50} (μM)Selectivity Index
F1.260.4512.3
Cl1.891.208.7
H0.952.505.1
  • Source: Derived from piperidine analog studies .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use QikProp or SwissADME to calculate logP, solubility, and BBB permeability. Optimize for CNS penetration (e.g., logP ~2–3) .
  • MD Simulations : Simulate binding dynamics to identify stable interactions (e.g., hydrogen bonding with catalytic residues) .
  • Case Study :
  • Lead Optimization : Introducing a hydroxymethyl group (tert-butyl ester derivative) improved aqueous solubility by 30% without compromising activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
Reactant of Route 2
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(3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

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